Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

Vue d'ensemble

Description

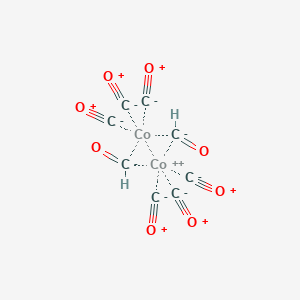

Cobalt, di-μ-carbonylhexacarbonyldi-, (Co-Co), commonly known as dicobalt octacarbonyl (Co₂(CO)₈), is a dimeric organometallic compound with the CAS registry number 10210-68-1 . Its molecular formula is C₈Co₂O₈, and it has a molecular weight of 341.9472 g/mol . The compound features two cobalt atoms bridged by two μ-carbonyl ligands, with six additional terminal carbonyl groups completing the coordination sphere .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) can be synthesized through the reaction of cobalt salts with carbon monoxide under high pressure. One common method involves the reduction of cobalt(II) salts in the presence of carbon monoxide. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the carbonyl complex .

Industrial Production Methods

Industrial production of cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous flow of carbon monoxide gas over cobalt metal or cobalt salts at high temperatures and pressures. The resulting product is then purified through distillation or sublimation to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.

Reduction: It can be reduced to form lower oxidation state cobalt complexes.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in reactions with cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various ligands for substitution reactions. These reactions often require specific conditions such as controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) depend on the type of reaction. For example:

Oxidation: Cobalt oxides and carbon dioxide.

Reduction: Lower oxidation state cobalt complexes.

Substitution: New cobalt complexes with substituted ligands.

Applications De Recherche Scientifique

Chemical Applications

Catalysis in Organic Synthesis

Co-Co serves as a catalyst in several organic reactions, particularly in carbonylation processes that yield aldehydes and ketones. Its unique structure allows it to facilitate reactions such as:

- Hydroformylation : The conversion of alkenes to aldehydes using Co-Co as a catalyst.

- Hydrogenation : The addition of hydrogen to unsaturated compounds.

- Isomerization : The rearrangement of molecular structures.

- Polymerization : The process of linking monomers to form polymers.

Table 1 summarizes key catalytic reactions involving Co-Co:

| Reaction Type | Description | Example Products |

|---|---|---|

| Hydroformylation | Converts alkenes to aldehydes | Hexanal from 1-hexene |

| Hydrogenation | Adds hydrogen to unsaturated compounds | Cyclohexane from benzene |

| Isomerization | Rearranges molecular structures | 2-Pentene from 1-pentene |

| Carbonylation | Forms carbonyl compounds | Acetic acid from ethylene |

Biological Applications

Research into the biological applications of Co-Co is ongoing, focusing on its potential in drug development and imaging agents. Preliminary studies suggest:

- Cobalt-Based Drugs : Investigating the efficacy of cobalt complexes in treating diseases such as cancer.

- Imaging Agents : Exploring the use of Co-Co in medical imaging due to its unique chemical properties.

Medical Applications

Co-Co's catalytic properties are being examined for pharmaceutical synthesis. Its role in facilitating reactions that produce active pharmaceutical ingredients (APIs) is critical. For instance, it can be utilized in synthesizing complex organic molecules that serve as drugs.

Industrial Applications

In industrial settings, Co-Co is applied in the production of fine chemicals and agrochemicals. Its ability to catalyze various reactions makes it valuable for manufacturing processes that require high efficiency and selectivity.

Case Study 1: Hydroformylation Process

A study demonstrated the effectiveness of Co-Co in the hydroformylation of alkenes, leading to high yields of aldehydes with minimal by-products. This process was optimized under varying temperature and pressure conditions, showcasing Co-Co's versatility as a catalyst.

Case Study 2: Cobalt-Based Drug Development

Research involving cobalt complexes highlighted their potential anti-cancer properties. In vitro studies indicated that certain cobalt compounds could induce apoptosis in cancer cells, paving the way for future therapeutic applications.

Mécanisme D'action

The mechanism by which cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) exerts its effects is primarily through its ability to act as a catalyst. The compound can facilitate various chemical transformations by providing a reactive cobalt center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in carbonylation reactions, the cobalt center can coordinate with carbon monoxide and the substrate to form the desired product .

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : Dark orange crystalline solid .

- Melting Point : 51–52°C .

- Boiling Point : 52°C (sublimes under vacuum) .

- Density : 1.73–1.81 g/cm³ .

- Stability : Typically stabilized with 1–5% hexane to prevent decomposition .

Dicobalt octacarbonyl is a precursor in catalytic processes, such as hydroformylation and carbonylation reactions . Its reactivity is closely tied to the labile nature of the carbonyl ligands, which can dissociate under specific conditions to generate active cobalt species .

While the provided evidence focuses primarily on Co₂(CO)₈, comparisons can be drawn to other metal carbonyls based on structural, thermodynamic, and reactivity profiles. Below is a detailed analysis:

Structural Comparison

Key Observations :

- Co₂(CO)₈ is distinct due to its μ-carbonyl bridges , which stabilize the dimeric structure. In contrast, Mn₂(CO)₁₀ lacks bridging ligands but retains a direct metal-metal bond .

- Monomeric carbonyls like Fe(CO)₅ exhibit higher volatility (boiling point: 103°C) compared to Co₂(CO)₈, which sublimes at 52°C .

Thermodynamic and Stability Data

Key Observations :

- Co₂(CO)₈’s low thermal stability necessitates stabilization with hexane, unlike Fe(CO)₅, which is stable at room temperature .

- Nickel tetracarbonyl (Ni(CO)₄) shares similar volatility with Co₂(CO)₈ but is significantly more toxic .

Key Observations :

- Co₂(CO)₈ is less selective in hydroformylation compared to rhodium carbonyls but is cost-effective for large-scale processes .

- Computational studies (e.g., density-functional theory) highlight the role of exact exchange in modeling Co₂(CO)₈’s electronic structure, which influences its reactivity .

Research Findings and Limitations

- Synthesis and Stabilization: Co₂(CO)₈ is synthesized via direct reaction of cobalt metal with carbon monoxide under high pressure. Its stabilization with hexane is critical to prevent decomposition into Co₄(CO)₁₂ or other polynuclear species .

- Computational Challenges: Accurate modeling of Co₂(CO)₈’s bridged structure requires advanced density-functional methods, as noted in studies by Becke and Lee-Yang-Parr .

Activité Biologique

Cobalt, di-mu-carbonylhexacarbonyldi-, commonly referred to as Co-Co, is an organometallic compound with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Cobalt, di-mu-carbonylhexacarbonyldi-, has the chemical formula and is characterized by two cobalt atoms bridged by carbonyl groups. Its structure allows it to participate in various biochemical reactions, particularly as a catalyst in organic synthesis. The compound decomposes at elevated temperatures, releasing toxic carbon monoxide, which poses health risks upon exposure .

Target of Action

The primary biological activity of Co-Co is mediated through its interaction with heme-containing proteins. Carbon monoxide (CO), released during the decomposition of Co-Co, plays a crucial role in modulating various physiological processes by binding to these proteins, including:

- Cytochrome-c oxidase

- Cytochrome P450

- Tryptophan dioxygenase .

Mode of Action

CO is continuously produced in mammals and can increase under stress conditions through the induction of heme oxygenase-1 (HO-1). This enzyme catalyzes the breakdown of heme into CO, biliverdin, and iron. The physiological functions of CO include:

- Vasodilation : CO induces relaxation of vascular smooth muscle, contributing to blood pressure regulation.

- Neuroprotection : It exhibits protective effects against neuronal cell death.

- Anti-inflammatory effects : CO modulates inflammatory responses in various tissues .

Health Risks

Despite its biological roles, exposure to Co-Co and its decomposition products can lead to adverse health effects. Symptoms of exposure include:

- Eye and skin irritation

- Respiratory issues such as cough and decreased pulmonary function

- Potential liver and kidney injury in animal studies .

Table 1: Summary of Toxicological Effects

| Exposure Route | Effects |

|---|---|

| Inhalation | Irritation, decreased lung function |

| Skin Absorption | Dermatitis, irritation |

| Ingestion | Gastrointestinal distress |

| Intraperitoneal | Liver and kidney damage in animal studies |

Case Studies

- Occupational Exposure : Studies indicate a correlation between cobalt exposure in industrial settings and increased lung cancer risk among workers exposed to cobalt-containing dusts. Notably, a study involving Swedish hard-metal workers revealed significant cancer risks associated with prolonged exposure .

- Animal Studies : In rats receiving intramuscular injections of cobalt compounds, localized sarcomas were observed, indicating potential carcinogenic effects. Furthermore, inhalation studies showed that cobalt oxide could induce pulmonary tumors .

- Therapeutic Applications : Research is ongoing into the use of cobalt-based compounds in drug development, particularly for their catalytic properties in synthesizing pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co), and what analytical techniques are essential for confirming its purity and structural integrity?

Methodological Answer: Synthesis typically involves controlled carbonylization of cobalt precursors under inert atmospheres (e.g., CO gas at 50–100°C). Key steps include purification via vacuum sublimation (melting point: 51–52°C) and stabilization with hexane (1–5%) to prevent decomposition . Essential characterization techniques include:

- Infrared (IR) spectroscopy for identifying ν(CO) stretching frequencies (distinct peaks for bridging vs. terminal CO ligands).

- X-ray crystallography to confirm the dinuclear Co-Co core and bridging carbonyl geometry.

- Elemental analysis to verify stoichiometry (Co₂(CO)₈).

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. How should researchers approach the safe handling and storage of Cobalt, di-mu-carbonylhexacarbonyldi-, considering its thermal sensitivity and reactivity?

Methodological Answer:

- Storage: Maintain at 2–8°C in airtight, amber-glass containers under nitrogen to prevent oxidation and moisture ingress. Avoid exposure to light or sudden temperature fluctuations .

- Handling: Use gloveboxes or Schlenk-line techniques for air-sensitive manipulations. Monitor for CO gas release during decomposition, employing fume hoods and gas detectors.

- Safety protocols: Document all procedures using ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure traceability .

Q. What existing computational models have been successfully applied to predict the electronic structure and bonding interactions in Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)?

Methodological Answer:

- Density Functional Theory (DFT): Used to model metal-metal bonding and charge distribution. Basis sets like LANL2DZ for cobalt and 6-31G* for light atoms are common.

- Molecular Orbital (MO) Analysis: Reveals delocalized bonding in the Co₂(CO)₈ core, with emphasis on σ and π interactions between cobalt centers.

- Comparative studies: Validate computational results against experimental crystallographic data (e.g., bond lengths from XRD) to refine parameters .

Advanced Research Questions

Q. What methodological challenges arise when designing experiments to study ligand substitution kinetics in Cobalt, di-mu-carbonylhexacarbonyldi-, and how can researchers control for competing decomposition pathways?

Methodological Answer:

- Challenge: Ligand substitution reactions (e.g., CO → PR₃) often compete with thermal decomposition (T > 60°C).

- Control strategies:

Q. How can contradictions in reported spectroscopic data for Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co) be systematically resolved?

Methodological Answer:

- Data triangulation: Cross-reference IR and Raman spectra across studies to identify consistent vs. outlier peaks.

- Experimental replication: Standardize solvent systems (e.g., hexane vs. THF) and measurement conditions (temperature, concentration).

- Peer review alignment: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data quality and contextual relevance during manuscript preparation .

Q. What strategies are effective for integrating crystallographic data with quantum chemical calculations to elucidate metal-metal bonding characteristics in Cobalt carbonyl complexes?

Methodological Answer:

- Hybrid approach: Use XRD-derived bond lengths and angles as input for DFT optimizations, ensuring geometric convergence.

- Topological analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to electron density maps, identifying bond critical points between cobalt centers.

- Validation: Compare calculated vs. experimental vibrational spectra to confirm bonding assignments .

Q. How should researchers design comparative studies to evaluate the relative stability of Cobalt, di-mu-carbonylhexacarbonyldi-, derivatives under varying atmospheric conditions?

Methodological Answer:

- Variable selection: Test stability under O₂, N₂, and humid environments using TGA and mass spectrometry.

- Kinetic profiling: Monitor decomposition rates via time-resolved UV-vis spectroscopy.

- Systematic reviews: Apply PICO frameworks (Population: Co₂(CO)₈ derivatives; Intervention: atmospheric exposure; Comparison: inert vs. reactive conditions; Outcome: stability metrics) to structure meta-analyses .

Q. What interdisciplinary methodologies can advance research on catalytic applications of Cobalt, di-mu-carbonylhexacarbonyldi-?

Methodological Answer:

- Mechanistic studies: Combine operando X-ray absorption spectroscopy (XAS) with kinetic isotope effects (KIE) to probe active sites during catalysis.

- Collaborative frameworks: Engage computational chemists to model reaction pathways and material scientists to design supported catalysts (e.g., on MOFs or graphene).

- Ethical alignment: Ensure compliance with chemical safety regulations (e.g., REACH) during scale-up proposals .

Propriétés

IUPAC Name |

carbon monoxide;cobalt;cobalt(2+);methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCQGSQPWPGFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Co2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-68-1 | |

| Record name | Cobalt, di-.mu.-carbonylhexacarbonyldi-, (Co-Co) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.